molecular formula C10H9ClN2S B3301835 4-Chloro-N-(p-tolyl)thiazol-2-amine CAS No. 912969-57-4

4-Chloro-N-(p-tolyl)thiazol-2-amine

Cat. No.: B3301835
CAS No.: 912969-57-4
M. Wt: 224.71 g/mol
InChI Key: VLQZWCPPDYPJRJ-UHFFFAOYSA-N
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Description

4-Chloro-N-(p-tolyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(p-tolyl)thiazol-2-amine typically involves the reaction of p-toluidine with 2-chlorothiazole. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(p-tolyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate to deprotonate the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as anticancer and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(p-tolyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its ability to interact with microbial cell membranes makes it an effective antimicrobial agent.

Comparison with Similar Compounds

4-Chloro-N-(p-tolyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Methylthiazole: Another thiazole compound with applications in flavor and fragrance industries.

    Benzothiazole: A more complex thiazole derivative with significant applications in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c1-7-2-4-8(5-3-7)12-10-13-9(11)6-14-10/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQZWCPPDYPJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268700
Record name 4-Chloro-N-(4-methylphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912969-57-4
Record name 4-Chloro-N-(4-methylphenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912969-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(4-methylphenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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